molecular formula C7H5N3O4S B14633695 Benzenesulfonic acid, 5-azido-2-formyl- CAS No. 55305-96-9

Benzenesulfonic acid, 5-azido-2-formyl-

Cat. No.: B14633695
CAS No.: 55305-96-9
M. Wt: 227.20 g/mol
InChI Key: BCJZNEUXLGKYFD-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-azido-2-formyl- is an organosulfur compound that features a benzene ring substituted with a sulfonic acid group, an azido group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation of benzene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid, which introduces the sulfonic acid group onto the benzene ring . The azido group can be introduced through a nucleophilic substitution reaction using sodium azide, while the formyl group can be added via a formylation reaction using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 5-azido-2-formyl- may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-azido-2-formyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium azide, formic acid, formyl chloride

Major Products Formed

    Oxidation: Benzenesulfonic acid, 5-azido-2-carboxylic acid

    Reduction: Benzenesulfonic acid, 5-amino-2-formyl-

    Substitution: Various sulfonamides, sulfonyl chlorides, and esters

Scientific Research Applications

Benzenesulfonic acid, 5-azido-2-formyl- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 5-azido-2-formyl- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The formyl group can undergo nucleophilic addition reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 5-azido-2-formyl- is unique due to the presence of all three functional groups (sulfonic acid, azido, and formyl), which confer a wide range of reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

55305-96-9

Molecular Formula

C7H5N3O4S

Molecular Weight

227.20 g/mol

IUPAC Name

5-azido-2-formylbenzenesulfonic acid

InChI

InChI=1S/C7H5N3O4S/c8-10-9-6-2-1-5(4-11)7(3-6)15(12,13)14/h1-4H,(H,12,13,14)

InChI Key

BCJZNEUXLGKYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=O

Origin of Product

United States

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